Borate

Overview

Description

Borate compounds are characterized by the presence of boron-oxygen anions, commonly in the form of BO₃³⁻ or B₄O₇²⁻. These compounds exhibit diverse chemical and physical properties, making them valuable in industrial, biomedical, and environmental applications. For instance, this compound-based bioactive glasses (BGs) degrade rapidly in aqueous media due to their low chemical durability, releasing boric acid, which has antiseptic properties beneficial for wound healing . This compound BGs containing magnesium and potassium have been studied for their enhanced reactivity and bone-bonding capabilities .

Preparation Methods

Borate Buffer Preparation for Biochemical Applications

This compound buffers are indispensable in molecular biology for maintaining pH stability during electrophoresis, immunoassays, and enzymatic reactions. The standard preparation involves dissolving boric acid (H₃BO₃) and sodium tetrathis compound (Na₂B₄O₇·10H₂O) in precise molar ratios to achieve target pH levels.

Standard this compound Buffer Formulation

A widely adopted recipe for 1 L of pH 8.4 this compound buffer combines 0.1 M boric acid (6.185 g), 0.075 M NaCl (4.385 g), and 0.025 M sodium tetrathis compound (5.031 g) . The protocol mandates dissolving components in 800 mL distilled water under low heat, followed by vacuum filtration through a 0.22-µm membrane to sterilize the solution. The inclusion of sodium chloride enhances ionic strength, which improves protein solubility while minimizing aggregation .

Table 1: Composition of Standard this compound Buffer (pH 8.4)

| Component | Molar Mass (g/mol) | Mass (g/L) | Final Concentration |

|---|---|---|---|

| Boric acid | 61.83 | 6.185 | 0.1 M |

| Sodium chloride | 58.44 | 4.385 | 0.075 M |

| Sodium tetrathis compound | 201.22 | 5.031 | 0.025 M |

For HPLC applications requiring pH 9.0 buffers, researchers adjust the sodium tetrathis compound-to-boric acid ratio to 1:1.5 (w/w) and incorporate 50 mM EDTA to chelate metal ions that could interfere with chromatographic separation .

Industrial Synthesis of Trimethyl this compound via CO₂ Utilization

The production of trimethyl this compound (TMB, B(OCH₃)₃) from ulexite (NaCaB₅O₉·8H₂O) represents a paradigm shift in sustainable this compound manufacturing. A 2025 study demonstrated that injecting CO₂ during methanolysis converts residual calcium oxides into stable CaCO₃, simultaneously sequestering greenhouse gases and improving TMB yields by 18% .

Three-Step TMB Production Process

-

Reaction : Ulexite reacts with methanol at 120°C under 15 bar CO₂ pressure, yielding a crude mixture of TMB, methanol, and calcium carbonate.

-

Distillation : The azeotropic TMB-methanol mixture (boiling point: 54.6°C) is separated via fractional distillation.

-

Pervaporation : Hydroxyethyl cellulose-polyvinylpyrrolidone (HEC-PVP) membranes achieve 97.71% TMB purity by selectively permeating methanol at 40°C .

Table 2: Performance of HEC-PVP Membranes in TMB Purification

| Membrane Type | Flux (kg/m²h) | Separation Factor (α) | Methanol Rejection (%) |

|---|---|---|---|

| HEC-PVP-1 | 1.42 | 28.6 | 96.3 |

| HEC-PVP-2 | 1.67 | 34.2 | 97.7 |

This method reduces energy consumption by 22% compared to conventional extractive distillation, primarily due to the membrane's high selectivity for methanol .

Synthesis and Exergy Analysis of Triphenyl this compound

Triphenyl this compound (TPB, B(OPh)₃) serves as a key intermediate in flame retardants and polymer stabilizers. A 2015 exergy study compared TPB synthesis routes using four boron sources: boric acid (H₃BO₃), boron oxide (B₂O₃), borax decahydrate (Na₂B₄O₇·10H₂O), and borax pentahydrate (Na₂B₄O₇·5H₂O) .

Reaction Thermodynamics

The highest exergy efficiency (η = 78%) occurred with B₂O₃ due to its lower hydration energy compared to borax derivatives. The synthesis involves refluxing phenol with boron sources in CCl₄ at 76.8°C for 1 hour, followed by fractional distillation to isolate TPB .

Table 3: Exergy Inputs for TPB Production

| Boron Source | Mass Flow (kg/h) | Physical Exergy (MJ/h) | Chemical Exergy (MJ/h) |

|---|---|---|---|

| Boric acid | 12.5 | 8.7 | 104.3 |

| Boron oxide | 9.8 | 6.2 | 89.1 |

| Borax decahydrate | 18.3 | 11.4 | 127.6 |

TG-DSC analysis revealed that TPB derived from B₂O₃ exhibits superior thermal stability, with a glass transition temperature (Tg) of 60°C and decomposition onset at 280°C .

Sodium Borohydride Production via Modified Brown-Schlesinger Process

Sodium borohydride (NaBH₄), a hydrogen storage material, is predominantly manufactured through the Brown-Schlesinger process. Recent innovations have optimized this seven-step synthesis:

-

Methane reforming to H₂ (85% yield)

-

NaCl electrolysis to Na metal (92% current efficiency)

-

Boric acid esterification with methanol to TMB

-

NaH + TMB reaction at 250°C (94% conversion)

A 2025 energy audit showed that replacing conventional sodium production with molten salt electrolysis reduces process-wide energy consumption by 30%, primarily by slashing the 13,500 kJ/mol energy cost of Na metal synthesis .

Emerging Methods in this compound Synthesis

Microwave-Assisted this compound Crystallization

Pulsed microwave irradiation (2.45 GHz, 800 W) accelerates the nucleation of sodium metathis compound (NaBO₂) from borax solutions, reducing crystallization time from 12 hours to 45 minutes. XRD analysis confirms this method produces phase-pure NaBO₂ with 99.2% crystallinity.

Electrochemical this compound Reduction

Prototype cells utilizing Ni-B cathodes demonstrate 81% Faradaic efficiency in converting NaBO₂ to NaBH₄ at 1.8 V. This approach eliminates the need for high-pressure H₂, potentially reducing capital costs by 40% compared to thermal methods .

Chemical Reactions Analysis

Borates undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, boric acid reacts with diols, polyols, or polysaccharides to form alkoxide complexes . In the presence of methanol and sulfuric acid, boric acid forms trimethyl borate, which burns with a green flame characteristic of boron compounds . Borates can also react with metal ions to form precipitates, such as the reaction of calcium ions with sodium tetrathis compound to form calcium this compound .

Scientific Research Applications

Borate in Battery Technology

Overview

this compound-based compounds are emerging as promising materials for use in battery technologies, particularly as mixed polyanion cathodes. Their structural diversity and low weight make them suitable candidates for enhancing the performance of metal-ion batteries.

Key Findings

- Structural Diversity : this compound compounds can adopt various structures (e.g., layered, helical), which facilitate alkali metal intercalation. This property is crucial for improving the energy density of batteries .

- Electrochemical Performance : Studies indicate that borophosphate compounds exhibit high specific energy and energy density, making them competitive with traditional cathode materials like lithium iron phosphate .

- Synthesis and Stability : Research has focused on synthesizing stable this compound compounds that maintain their structural integrity during charge-discharge cycles, which is vital for long-term battery performance .

Case Study: Borophosphate Compounds

A study on lithium iron borophosphate demonstrated a high degree of crystallinity and stability, suggesting its potential as a next-generation cathode material. The structural framework allowed for effective lithium intercalation, leading to improved battery efficiency .

Optical Applications of Borates

Overview

Borates are integral to the development of advanced optical materials due to their unique structural properties and chemical stability.

Key Findings

- Nonlinear Optical Materials : Borates such as -BaBO and LiBO are utilized in nonlinear optical applications, enabling frequency doubling and other optical processes essential for laser technology .

- Birefringent Materials : Certain this compound crystals exhibit significant birefringence, making them suitable for light polarization in deep ultraviolet spectral regions .

- Self-Frequency Doubling : Borates have shown promise in self-frequency doubling applications, where they can generate coherent light in the ultraviolet range .

Data Table: Optical Properties of Selected Borates

| Compound | Application | Key Property |

|---|---|---|

| -BaBO | Nonlinear optics | High damage threshold |

| LiBO | Laser technology | Efficient frequency doubling |

| CsLiBO | Birefringent applications | Large birefringence |

Biochemical Applications

Overview

Borates play a critical role in biochemical research, particularly in stabilizing biomolecules under prebiotic conditions.

Key Findings

- Stabilization of Ribose : Recent studies suggest that this compound complexes stabilize ribose more effectively than other sugars, which has implications for theories regarding the origin of life and RNA world hypothesis .

- Hydrogen Bonding Interactions : The stability of ribose-borate complexes is attributed to strong hydrogen bonding interactions with this compound ions, enhancing our understanding of molecular stability in early biochemical systems .

Industrial Applications

Borates are widely used in various industrial applications due to their unique properties:

- Glass and Ceramics Production : Borates enhance the thermal and mechanical properties of glass, making them essential in the production of ceramics and glassware .

- Flame Retardants : Certain this compound compounds serve as effective flame retardants in textiles and plastics due to their ability to release water vapor when heated .

- Metallurgy : Historically, borax has been utilized as a flux in metallurgy to lower melting points and improve the flow of molten metals during processing .

Mechanism of Action

The mechanism of action of borates varies depending on their application. In antifungal treatments, boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Borates can also induce reactive oxygen species (ROS) generation in fungal spores, leading to the inhibition of spore germination . In industrial applications, borates act as flame retardants by forming a protective glassy layer on the surface of materials, preventing the spread of flames .

Comparison with Similar Compounds

Comparison with Structurally Similar Borate Compounds

Aluminum this compound (Al₁₈B₄O₃₃) and Magnesium this compound (Mg₂B₂O₅)

- Structure and Applications : These this compound whiskers are structurally analogous to silicon carbide (SiC) whiskers, offering high tensile strength and thermal stability. Aluminum this compound whiskers reinforce aluminum and magnesium alloys, mimicking SiC's performance in composite materials .

- Key Differences :

- Chemical Durability : this compound BGs degrade faster than silicate glasses, limiting their use in long-term structural applications but favoring short-term biomedical uses .

- Thermal Stability : Magnesium this compound whiskers exhibit superior thermal resistance compared to aluminum this compound, making them suitable for high-temperature industrial processes .

Zinc this compound (ZB) and Tributyl this compound (TBB)

- Functionality: Zinc this compound (4ZnO·B₂O₃·H₂O) is widely used as a flame retardant in polymers due to its endothermic decomposition and char-forming properties. Tributyl this compound (TBB) and 4-tert-butylphenylboronic acid (4TBPBA) are less toxic alternatives for epoxy-based intumescent coatings .

- Performance Comparison :

Table 2: Environmental and Thermal Properties of this compound Flame Retardants

| Compound | Toxicity | Char Yield (%) | Thermal Conductivity (W/m·K) |

|---|---|---|---|

| Zinc this compound | Moderate | 35–40 | 0.12–0.15 |

| TBB | Low | 30–35 | 0.10–0.12 |

| 4TBPBA | Low | 28–32 | 0.08–0.10 |

| Reference |

Comparison with Functionally Similar Non-Borate Compounds

Bromate (BrO₃⁻)

- Chemical Behavior: Bromate, like this compound, is water-soluble but forms weakly acidic solutions. However, bromate is a strong oxidizer, posing environmental risks in drinking water, whereas this compound is non-oxidizing and used safely in detergents and cosmetics .

- Stability : Bromate decomposes under heat (>300°C) to release oxygen, unlike this compound, which forms stable glasses or converts to B₂O₃ at high temperatures .

Ammonium this compound (NH₄B₂O₈·5H₂O)

- Thermal Behavior : Stable below 90°C, ammonium this compound decomposes at 150°C, losing 75% of its crystal water and forming boron trioxide (B₂O₃) above 200°C .

- Applications : Used in flame retardants and corrosion inhibitors, contrasting with sodium this compound (borax), which is preferred in glassmaking due to higher thermal stability .

Comparison with Hybrid this compound-Phosphate Compounds

This compound phosphates (e.g., NADH-borate) contain linked BO₃ and PO₄ groups, offering enhanced thermal stability (>800°C) compared to pure borates or phosphates. They differ from borophosphates by having a higher cation-to-anion ratio, enabling applications in catalysis and nuclear waste encapsulation .

Catalytic and Metal Interaction Differences

- Cobalt vs. Copper Borates : Cobalt catalyzes NaBH₄ hydrolysis efficiently, forming stable cobalt borides (Co₂B) and borates, whereas copper shows minimal this compound formation, leading to lower metal deposition rates in composites (0.7 wt.% Cu vs. 7.5 wt.% Co) .

Q & A

Basic Research Questions

Q. What are the fundamental methodologies for synthesizing crystalline and amorphous borate compounds?

this compound synthesis typically involves solid-state reactions, sol-gel processes, or melt-quenching techniques. For amorphous this compound glasses, melt-quenching at high temperatures (e.g., 1200–1400°C) followed by rapid cooling is common . Crystalline borates often require controlled nucleation via heat treatment, as seen in MgF₂-doped this compound glass-ceramics, where phase separation and crystallization are induced at 550°C for 6 hours . Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm phase purity and bonding parameters .

Q. How do researchers validate the structural properties of this compound-based materials?

Structural validation combines XRD for phase identification, FTIR for bonding analysis (e.g., B-O bond vibrations in trigonal BO₃ or tetrahedral BO₄ units), and Raman spectroscopy to detect network modifications. For example, Praseodymium-doped this compound glasses show ionic bonding characteristics via FTIR peak shifts, while XRD confirms amorphous nature . Cross-referencing with databases like the International Centre for Diffraction Data (ICDD) ensures accurate phase matching .

Q. What are the standard protocols for analyzing this compound glass optical properties?

Photoluminescence (PL) spectroscopy is used to study emission spectra, particularly for lanthanide-doped borates. For Pr³⁺-doped glasses, transitions like ³P₀→³H₄ (blue up-conversion) and ¹D₂→³H₄ (visible emission) are analyzed. UV-Vis-NIR spectroscopy quantifies optical band gaps, while refractive index measurements assess dispersion properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound thermal stability data across studies?

Discrepancies often arise from variations in synthesis conditions (e.g., cooling rates, dopant concentrations). A systematic approach includes:

- Replicating experiments with controlled parameters (temperature, atmosphere).

- Using differential scanning calorimetry (DSC) to compare glass transition (Tg) and crystallization (Tc) temperatures.

- Applying the Kissinger method to calculate activation energies for crystallization, ensuring data comparability .

- Cross-validating results with literature reviews to identify methodological outliers .

Q. What advanced techniques optimize this compound glass-ceramics for optoelectronic applications?

- Phase Engineering : Introduce nucleating agents (e.g., MgF₂) to control crystallization kinetics, enabling dual-phase systems (e.g., PbO(B₂O₃)₂ and Mg₂BO₃F) .

- Doping Strategies : Rare-earth ions (e.g., Pr³⁺) enhance luminescence; ionic radius matching with host matrices minimizes lattice strain .

- Machine Learning : Train models on existing datasets to predict optical properties based on composition, reducing trial-and-error synthesis .

Q. How should researchers design experiments to study this compound degradation in aqueous environments?

- Controlled Hydrolysis : Immerse samples in buffered solutions (pH 4–10) at 37°C, monitoring ion release via inductively coupled plasma mass spectrometry (ICP-MS).

- Surface Analysis : Use scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to track morphological and compositional changes.

- Statistical Modeling : Apply response surface methodology (RSM) to correlate degradation rates with variables like pH and temperature .

Q. Methodological Considerations

Q. What frameworks ensure reproducibility in this compound synthesis studies?

- Detailed Protocols : Report exact temperatures, cooling rates, and atmospheric conditions (e.g., inert gas use).

- Data Transparency : Share raw XRD/FTIR spectra in supplementary materials, adhering to journals like the Beilstein Journal of Organic Chemistry .

- Collaborative Validation : Partner with independent labs to verify results, addressing potential equipment bias .

Q. How can systematic reviews address gaps in this compound research?

- Literature Aggregation : Use tools like Web of Science Core Collection to perform cited-reference searches, identifying seminal works and conflicting data .

- Meta-Analysis : Pool data from multiple studies to calculate effect sizes (e.g., correlation between dopant concentration and PL intensity) .

- Gap Identification : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to frame research questions, e.g., "How does Mg²⁺ doping (Intervention) affect this compound glass hardness (Outcome) compared to Ca²⁺ (Comparison)?" .

Q. Data Integrity & Reporting

Q. What practices mitigate bias in this compound research data interpretation?

- Blinded Analysis : Separate data collection and interpretation roles among team members.

- Pre-registration : Document hypotheses and methodologies on platforms like Open Science Framework before experimentation .

- Conflict Resolution : Use Cohen’s kappa coefficient to assess inter-rater reliability in qualitative data coding .

Q. How should researchers handle non-reproducible this compound synthesis outcomes?

- Root-Cause Analysis : Investigate reagent purity, equipment calibration, and environmental factors (humidity, temperature).

- Negative Reporting : Publish non-reproducible results in data repositories to inform the community .

- Collaborative Forums : Engage in platforms like Cochrane Reviews to share troubleshooting insights .

Properties

CAS No. |

14213-97-9 |

|---|---|

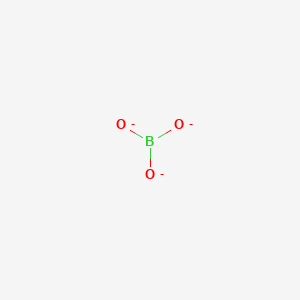

Molecular Formula |

BO3-3 |

Molecular Weight |

58.81 g/mol |

IUPAC Name |

borate |

InChI |

InChI=1S/BO3/c2-1(3)4/q-3 |

InChI Key |

BTBUEUYNUDRHOZ-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-] |

Canonical SMILES |

B([O-])([O-])[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.